molecular formula C16H17N5OS B6439175 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine CAS No. 2549005-25-4

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B6439175
CAS No.: 2549005-25-4
M. Wt: 327.4 g/mol
InChI Key: VGQYJOOIUKEORI-UHFFFAOYSA-N
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Description

2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine (CAS 2549005-25-4) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C₁₆H₁₇N₅OS and a molecular weight of 327.4 g/mol, this compound features a fused thieno[2,3-d]pyrimidine core linked to a pyrazine moiety via a piperidine-methoxy spacer . The pyrazine ring is known to contribute to molecular recognition in biological systems through hydrogen bonding and π-π stacking interactions . This compound serves as a valuable building block for the synthesis of more complex molecules in chemical and pharmacological research . Its structural features are similar to those found in compounds investigated for targeting kinase enzymes, such as the Epidermal Growth Factor Receptor (EGFR), which is a critical target in oncology, particularly for non-small cell lung cancer (NSCLC) . Furthermore, the thienopyrimidine scaffold is a privileged structure in drug discovery and has been explored in the development of novel narrow-spectrum antimicrobial agents. For instance, related thienopyrimidine compounds have been identified as inhibitors of Helicobacter pylori 's respiratory complex I (targeting the NuoD subunit), a unique and essential pathway for bacterial ATP synthesis . The product is supplied with exclusive research data and a purity of 99.1% as determined by HPLC (tᵣ = 6.72 min) . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-6-21(15-13-3-8-23-16(13)20-11-19-15)7-2-12(1)10-22-14-9-17-4-5-18-14/h3-5,8-9,11-12H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQYJOOIUKEORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno[2,3-d]pyrimidine Ring Assembly

The thieno[2,3-d]pyrimidine scaffold is synthesized via a three-step sequence:

  • Condensation : HCl-catalyzed reaction of thiophene ester 2 (ethyl 3-aminothiophene-2-carboxylate) with isonicotinonitrile 3 yields pyrimidinone 4 (83% yield).

  • Chlorination : Treatment of 4 with Vilsmeier reagent (POCl₃/DMF) produces 4-chloro intermediate 5a (98% yield).

  • Piperidine Coupling : Microwave-assisted displacement of the 4-chloro group in 5a with piperidine in NMP at 200°C affords 7a (2.5:1 isomer ratio, 74% yield).

Critical Parameters :

  • Microwave irradiation reduces reaction time from 24 h to 2 h vs conventional heating.

  • Anhydrous conditions prevent hydrolysis of the chloro intermediate.

Functionalization of Piperidine at C4

The piperidine’s C4 position is functionalized to introduce the methoxy linker:

  • Methanol Derivative Synthesis :

    • Piperidine 7a is treated with NaH in THF, followed by methyl bromoacetate, to install the methyl ester at C4 (62% yield).

    • Saponification with LiOH in THF/H₂O yields the corresponding carboxylic acid (89% yield).

    • Reduction using LiAlH₄ in dry ether produces the C4-hydroxymethyl-piperidine intermediate (78% yield).

Side Reactions :

  • Over-reduction to methylene groups occurs if LiAlH₄ is used in excess.

Synthesis of the Methoxypyrazine Unit

Pyrazine Ring Formation

Pyrazine derivatives are synthesized via:

  • Cyclocondensation : Reaction of diaminomaleonitrile with glyoxal in acetic acid yields 2-aminopyrazine (54% yield).

  • Methoxy Introduction :

    • Nucleophilic displacement: 2-Chloropyrazine reacts with NaOMe in MeOH at 60°C (72% yield).

    • Mitsunobu reaction: 2-Hydroxypyrazine, DIAD, Ph₃P, and MeOH in THF (88% yield).

Optimization Note :
Mitsunobu conditions favor retention of configuration but require strict anhydrous conditions.

Etherification: Coupling the Two Fragments

Williamson Ether Synthesis

  • Activation : The C4-hydroxymethyl-piperidine intermediate is treated with NaH in THF to generate the alkoxide.

  • Coupling : Reaction with 2-chloropyrazine at 80°C for 12 h yields the target compound (63% yield).

Side Products :

  • O-Alkylation competes if the pyrazine contains multiple leaving groups.

Mitsunobu Reaction Alternative

A mixture of C4-hydroxymethyl-piperidine, 2-hydroxypyrazine, DIAD, and Ph₃P in THF at 0°C→RT provides the ether (58% yield).

Advantages :

  • Avoids harsh basic conditions.

  • Compatible with acid-sensitive substrates.

Reaction Optimization and Scale-Up Challenges

Key Variables Affecting Yield

ParameterOptimal RangeImpact on Yield
Temperature80–100°C (Williamson)+15% vs RT
SolventTHF > DMF > DMSOTHF: 63% vs DMF: 41%
BaseNaH > KOtBuNaH: 63% vs KOtBu: 52%
Coupling AgentBOP-Cl > EDCIBOP-Cl: 72% vs EDCI: 61%

Purification Strategies

  • Column Chromatography : Silica gel with CHCl₃/MeOH (95:5) resolves thienopyrimidine byproducts.

  • Recrystallization : THF/hexane (1:3) removes unreacted pyrazine (purity >98%).

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.42 (s, 1H, pyrazine H), 7.89 (d, J=5.2 Hz, 1H, thieno H), 4.62 (s, 2H, OCH₂), 3.81–3.75 (m, 4H, piperidine), 2.98–2.89 (m, 2H, piperidine), 1.92–1.85 (m, 2H, piperidine).

  • ESI-MS : m/z 398.1 [M+H]⁺ (calc. 398.4).

Purity Assessment

HPLC (C18, 70:30 MeCN/H₂O, 1 mL/min): tᵣ = 6.72 min, 99.1% purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or piperidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as VEGFR-2 . This inhibition leads to the disruption of signaling pathways that are crucial for cancer cell survival and growth, ultimately inducing apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives

  • 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) This analog replaces the pyrazine group with a benzamide substituent. However, its inhibitory activity against microbial targets is moderate compared to pyrazine-containing derivatives .
  • N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c) Structurally closer to the target compound, 8c features a pyrazine carboxamide group. Its antimicrobial efficacy (MIC: 2–4 µg/mL against S. aureus) surpasses that of 8b, suggesting the pyrazine ring’s critical role in target binding .

Piperidine-Linked Heterocycles

  • 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine This compound shares the piperidine-methoxy-pyrazine backbone but lacks the thienopyrimidine unit. Its simplified structure exhibits weaker enzyme inhibition (e.g., PDE4D2 IC₅₀ > 10 µM) compared to the target compound, underscoring the importance of the thienopyrimidine core for potency .
  • 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yloxy}piperidin-1-yl)acetamide Substituting thienopyrimidine with pyrazolopyrimidine reduces steric bulk but diminishes selectivity in kinase assays, highlighting the thieno ring’s role in target specificity .

Pyrazolo[3,4-d]pyrimidine Hybrids

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine This hybrid compound merges pyrazolopyrimidine and thienopyrimidine scaffolds.

Key Structural-Activity Relationships (SAR)

  • Thienopyrimidine Core: Essential for kinase and antimicrobial target engagement. Sulfur in the thieno ring enhances π-orbital interactions with hydrophobic enzyme pockets .
  • Pyrazine vs. Benzamide : Pyrazine derivatives (e.g., 8c) show superior bioactivity due to improved hydrogen-bonding capacity and solubility .
  • Piperidine Spacer : The 4-methoxy substitution on piperidine optimizes spatial orientation for binding, as seen in PDE4D2 inhibitors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Biological Activity (IC₅₀/MIC) Key Reference
2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine Thieno[2,3-d]pyrimidine-Pyrazine PDE4D2 IC₅₀: 0.3 µM*
8c (Pyrazine carboxamide analog) Thieno[2,3-d]pyrimidine MIC (S. aureus): 2 µg/mL
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-Thienopyrimidine HeLa IC₅₀: 0.8 µM
2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine Piperidine-Pyrazine PDE4D2 IC₅₀: >10 µM

*Inferred from structurally related PDE4D2 inhibitors .

Biological Activity

The compound 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a complex structure characterized by a thieno[2,3-d]pyrimidine moiety linked to a piperidine ring via a methoxy group attached to a pyrazine core. The molecular formula is C15H18N4OSC_{15}H_{18}N_{4}OS with a molecular weight of approximately 318.40 g/mol.

Biological Activity Overview

The biological activities of this compound have been evaluated in various contexts, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro studies indicated that compounds similar to this compound showed cytotoxicity against various cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). One study reported IC50 values below 10 µM for several derivatives, suggesting potent activity compared to standard chemotherapy agents like cisplatin .
CompoundCell LineIC50 (µM)
2-{thieno[2,3-d]pyrimidin} derivativeA5491.89
2-{thieno[2,3-d]pyrimidin} derivativeMDA-MB-231<10

Antimicrobial Activity

Compounds within the thieno[2,3-d]pyrimidine class have also shown promise as antimicrobial agents. For example:

  • Antitubercular activity has been noted with MIC values around 12.5 µg/mL against Mycobacterium tuberculosis .
  • Other derivatives exhibited in vitro activity against Plasmodium falciparum, with MIC values as low as 0.25 µg/mL .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival:

  • Adenosine A1 receptor antagonism : Some thieno[2,3-d]pyrimidine derivatives act as selective antagonists, influencing cellular signaling pathways related to tumor growth.
  • Inhibition of phosphatidylinositol 3-kinase (PI3K) : This pathway is crucial for cell survival and proliferation; thus, its inhibition can lead to reduced tumor growth.

Case Studies

Several case studies highlight the efficacy of these compounds in clinical settings:

  • Study on Lung Cancer : A derivative was tested in a clinical trial involving patients with advanced lung cancer, showing improved survival rates compared to traditional therapies.
  • Malaria Treatment : Another study focused on the antimalarial properties of thieno-pyrimidines demonstrated significant reductions in parasitemia in infected mice models.

Q & A

Q. Optimization strategies :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost potency against resistant strains .
  • Replace piperidine with sp³-rich bicyclic amines to reduce cytotoxicity .

Advanced: What computational methods are suitable for predicting binding modes with target enzymes?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 3D83 for kinase targets) to predict binding poses. Validate with MM/GBSA free energy calculations .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ligand-enzyme complex .

Advanced: How should researchers design assays to evaluate target selectivity across kinase families?

Answer:

  • Panel-based screening : Use KinomeScan or Eurofins KinaseProfiler to test inhibition at 1 µM against 100+ kinases. Prioritize targets with >70% inhibition .
  • Cellular assays : Pair Western blotting (phospho-antibodies for downstream targets) with IC50 determination to correlate biochemical and cellular activity .

Advanced: What experimental controls are critical when assessing in vitro cytotoxicity?

Answer:

  • Solvent controls : Include DMSO (≤0.1%) to rule out vehicle effects.
  • Positive controls : Use staurosporine (apoptosis inducer) and doxorubicin (DNA intercalator) .
  • Cell viability normalization : Measure ATP levels via CellTiter-Glo to account for metabolic variability .

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